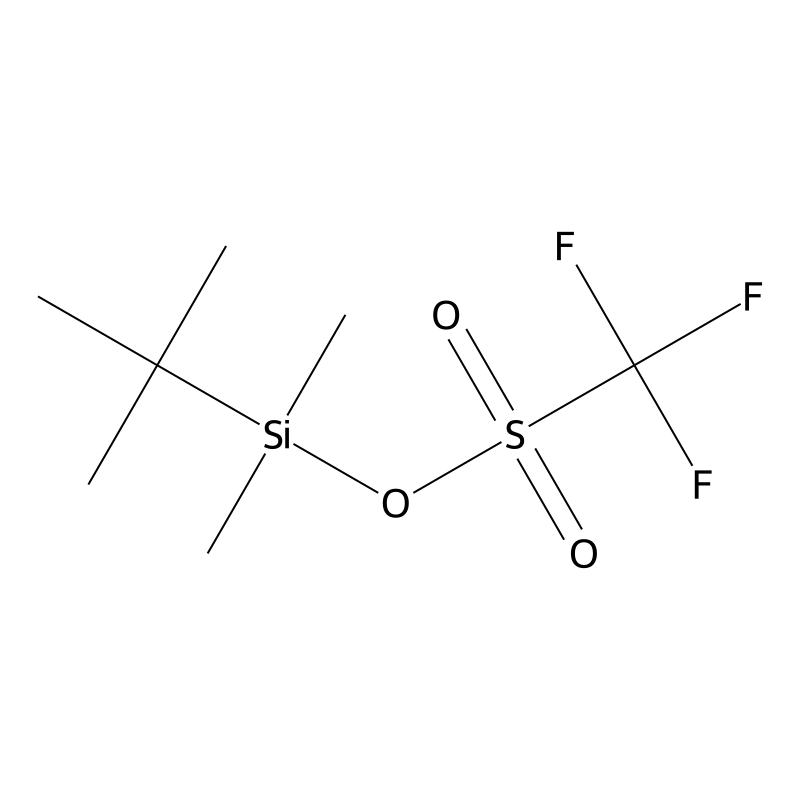Tert-butyldimethylsilyl trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tert-butyldimethylsilyl trifluoromethanesulfonate is a chemical compound with the formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.34 g/mol. It is commonly used as a reagent for the introduction of tert-butyldimethylsilyl protecting groups in organic synthesis, particularly for alcohols and other nucleophiles. The compound is characterized by its triflate group, which enhances its reactivity, making it a valuable tool in various chemical transformations. Its physical properties include a boiling point of 65-67 °C and a density of 1.151 g/mL at 25 °C .
- Flammable: TBS-OTf is a flammable liquid and vapor [].
- Skin and eye irritant: Contact with TBS-OTf can cause severe skin burns and eye damage [].
- Respiratory irritant: Inhalation of TBS-OTf vapors may cause respiratory irritation [].
- Proper handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TBS-OTf [].
Tert-butyldimethylsilyl trifluoromethanesulfonate acts primarily as an electrophilic silylating agent. It reacts with alcohols to form tert-butyldimethylsilyl ethers, which serve as stable protecting groups during subsequent reactions. The general reaction can be represented as follows:
In this reaction, R-OH represents an alcohol, and the product is the corresponding tert-butyldimethylsilyl ether .
The synthesis of tert-butyldimethylsilyl trifluoromethanesulfonate typically involves the reaction of tert-butyldimethylsilyl chloride with silver trifluoromethanesulfonate. The reaction can be summarized as follows:
This method provides a straightforward approach to produce the compound in high yield and purity .
Tert-butyldimethylsilyl trifluoromethanesulfonate finds extensive applications in organic synthesis, particularly for:
- Protecting Groups: It is widely used for the protection of alcohols and amines during multi-step syntheses.
- Synthesis of Complex Molecules: The compound facilitates the synthesis of complex organic molecules by enabling selective reactions.
- Analytical Chemistry: It is utilized in gas chromatography for derivatization purposes, improving the volatility and detectability of analytes .
Research on interaction studies involving tert-butyldimethylsilyl trifluoromethanesulfonate has focused on its reactivity with various nucleophiles. The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, which are essential for synthesizing more complex structures. Additionally, studies have explored its compatibility with different solvents and reaction conditions to optimize its use in synthetic pathways .
Tert-butyldimethylsilyl trifluoromethanesulfonate belongs to a class of silylating agents that includes several similar compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyldimethylsilyl chloride | Si(CH₃)₂C(CH₃)₃Cl | More reactive than triflate; used for direct silylation. |
| Trimethylsilyl trifluoromethanesulfonate | Si(CH₃)₃OSO₂CF₃ | Less sterically hindered; suitable for smaller nucleophiles. |
| Triisopropylsilyl trifluoromethanesulfonate | Si(i-Pr)₃OSO₂CF₃ | Bulkier than tert-butyldimethylsilyl; offers different selectivity. |
Tert-butyldimethylsilyl trifluoromethanesulfonate stands out due to its balance between steric hindrance and reactivity, making it particularly effective for protecting functional groups without significantly hindering subsequent reactions .
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant






